5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran
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Overview
Description
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran typically involves the chlorination of 2,2,4-trimethyl-2,3-dihydrobenzofuran at the 5 and 7 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzofurans with various functional groups.
Scientific Research Applications
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran: Known for its antioxidant properties.
7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Exhibits different pharmacological activities.
Uniqueness
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
6834-35-1 |
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Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H12Cl2O/c1-6-7-5-11(2,3)14-10(7)9(13)4-8(6)12/h4H,5H2,1-3H3 |
InChI Key |
VWHROUMDUGPWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1Cl)Cl)(C)C |
Origin of Product |
United States |
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